![molecular formula C9H7BrN2O2 B1446728 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1784112-11-3](/img/structure/B1446728.png)
5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Descripción general
Descripción
“5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 . It is a solid substance . The IUPAC name for this compound is 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid” involves a pyrrolopyridine core, which is a fused ring system containing a pyrrole ring and a pyridine ring . The molecule also contains a carboxylic acid group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 241.04 . The InChI code for this compound is 1S/C8H5BrN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13) .Aplicaciones Científicas De Investigación
Role in Plant Defense Mechanisms
Research on pyrrolopyridine derivatives has shown their importance in biological systems, such as in plant defense mechanisms against pathogens. Pyrroline-5-carboxylate (P5C), a related compound, plays a critical role in plant resistance against bacterial pathogens, involving salicylic acid-dependent pathways and reactive oxygen species. These mechanisms underline the potential of pyrrolopyridine derivatives in enhancing plant resilience against diseases, opening avenues for agricultural applications (Qamar et al., 2015).
Synthesis of Biologically Active Molecules
Pyrrolopyridine scaffolds are pivotal in synthesizing a wide array of biologically active compounds. For instance, hybrid catalysts used in synthesizing pyranopyrimidine derivatives highlight the versatility of pyrrolopyridine structures in medicinal chemistry. These catalysts facilitate the synthesis of compounds with potential therapeutic applications, showcasing the structural utility of pyrrolopyridine in drug discovery (Parmar et al., 2023).
Understanding Chemical Reactivity and Interactions
The study of regioselectivity in the bromination of pyrrolopyridines, including derivatives similar to "5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid," enhances our understanding of chemical reactivity and molecular interactions. This research informs the strategic functionalization of pyrrolopyridine compounds, crucial for developing targeted chemical reactions for synthetic applications (Thapa et al., 2014).
Applications in Drug Discovery
Pyrrolopyridine derivatives, due to their structural diversity and biological activity, serve as versatile scaffolds in drug discovery. They contribute to the stereochemistry of molecules, influencing their pharmacological profiles. This underscores the compound's relevance in synthesizing novel therapeutics with improved efficacy and selectivity for various diseases (Li Petri et al., 2021).
Safety And Hazards
The compound is classified as a combustible solid . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
5-bromo-1-methylpyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-4-6(9(13)14)5-2-8(10)11-3-7(5)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAOPTGMUIJGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC(=NC=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



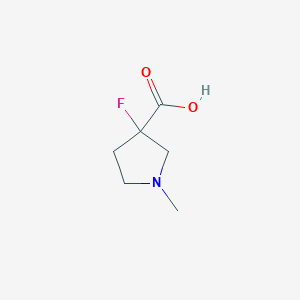

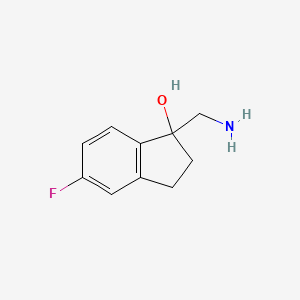
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1446649.png)
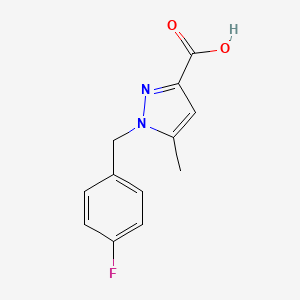

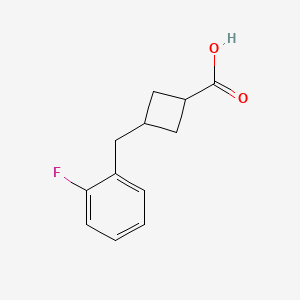
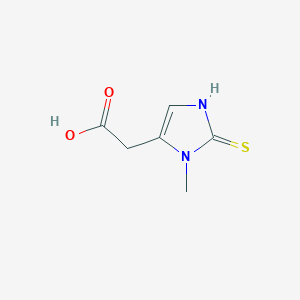
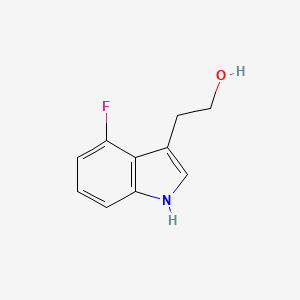
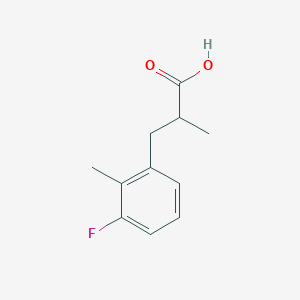
![3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1446660.png)
![3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1446661.png)
![1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1446664.png)
![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)